3-Hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is a chemical compound that features a biphenyl core substituted with a hydroxy group, a trifluoromethoxy group, and a carbonitrile group. The trifluoromethoxy group is particularly notable for its unique properties, which include high lipophilicity and metabolic stability . These characteristics make the compound of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The general steps include:
Preparation of the boronic acid or ester: This is achieved by reacting the corresponding halide with a boron reagent.
Coupling reaction: The boronic acid or ester is then coupled with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base.
Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.
Materials Science: Its structural features are useful in developing new materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile include other biphenyl derivatives with different substituents. For example:
4-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]: Lacks the carbonitrile group but shares similar properties.
3-Hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile: Has a different substitution pattern but similar functional groups.
The uniqueness of 3-Hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile lies in its specific combination of substituents, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-12-3-1-2-9(6-12)10-4-5-11(8-18)13(19)7-10/h1-7,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNFVPGKIJAOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684959 |
Source
|
Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261796-05-7 |
Source
|
Record name | 3-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.